

An In-depth Technical Guide to 2,7-Dinitronaphthalene

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Compound of Interest

Compound Name: 2,7-Dinitronaphthalene

Cat. No.: B1220600

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CAS Number: 24824-27-9

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for **2,7-Dinitronaphthalene**. The content is intended for researchers, scientists, and professionals in drug development and materials science who may use this compound as a chemical intermediate.

Physicochemical Properties

2,7-Dinitronaphthalene is a yellow crystalline solid at room temperature.^[1] It is one of several dinitronaphthalene isomers, with two nitro groups symmetrically positioned on the naphthalene backbone.^[1] This substitution pattern significantly influences its chemical reactivity and physical properties compared to unsubstituted naphthalene.

Core Properties

The fundamental physicochemical properties of **2,7-Dinitronaphthalene** are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.

Property	Value	Reference(s)
CAS Number	24824-27-9	[1][2]
Molecular Formula	C ₁₀ H ₆ N ₂ O ₄	[1][2]
Molecular Weight	218.17 g/mol	[1][2]
Appearance	Yellow crystalline solid	[1]
Melting Point	229-233 °C	[2]
Boiling Point	413.5 °C (Predicted)	[1]
Density	1.481 g/cm ³ (Predicted)	[2]

Solubility Profile

The solubility of **2,7-Dinitronaphthalene** is a key consideration for its use in synthesis and for its purification. Like most nitroaromatic compounds, it exhibits very low solubility in water due to its predominantly non-polar aromatic structure.[1] It is, however, soluble in various organic solvents.

While specific quantitative solubility data for **2,7-dinitronaphthalene** is not readily available, the data for the structurally similar 1,8-dinitronaphthalene and 1,5-dinitronaphthalene provide a useful reference for solvent selection. The solubility of these isomers generally increases with temperature.

Table of Solubility Data for Dinitronaphthalene Isomers

Solvent	Temperature (K)	Mole Fraction Solubility (x10 ³) of 1,8-DNN[3][4]	Mole Fraction Solubility (x10 ³) of 1,5-DNN[3][5]
Acetone	273.15	1.25	1.57
	293.15	2.54	
	313.15	4.98	
Toluene	273.15	0.98	1.32
	293.15	2.05	
	313.15	4.15	
Methanol	273.15	0.05	-
	293.15	0.11	
	313.15	0.23	
Ethanol	273.15	-	0.18
	293.15	-	0.35
	313.15	-	0.65
Acetonitrile	273.15	0.45	0.55
	293.15	0.95	
	313.15	1.95	

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **2,7-Dinitronaphthalene**.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (NO₂) vibrations. The asymmetric N-O stretching vibration typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found

between 1360-1290 cm^{-1} .^[6]^[7] For **2,7-dinitronaphthalene**, a characteristic nitro group vibration has been reported at 1523 cm^{-1} .^[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aromatic protons of **2,7-dinitronaphthalene** are expected to resonate in the downfield region, typically between δ 7.5–8.2 ppm, due to the deshielding effect of the nitro groups.^[7]
 - ^{13}C NMR: The spectrum will show distinct signals for the aromatic carbons. The carbons directly attached to the nitro groups will be significantly deshielded and appear at a higher chemical shift.
- Mass Spectrometry (MS): The electron ionization mass spectrum shows a prominent molecular ion peak (M^+) at a mass-to-charge ratio (m/z) of 218, corresponding to the molecular weight of the compound.^[8]

Synthesis and Reactivity

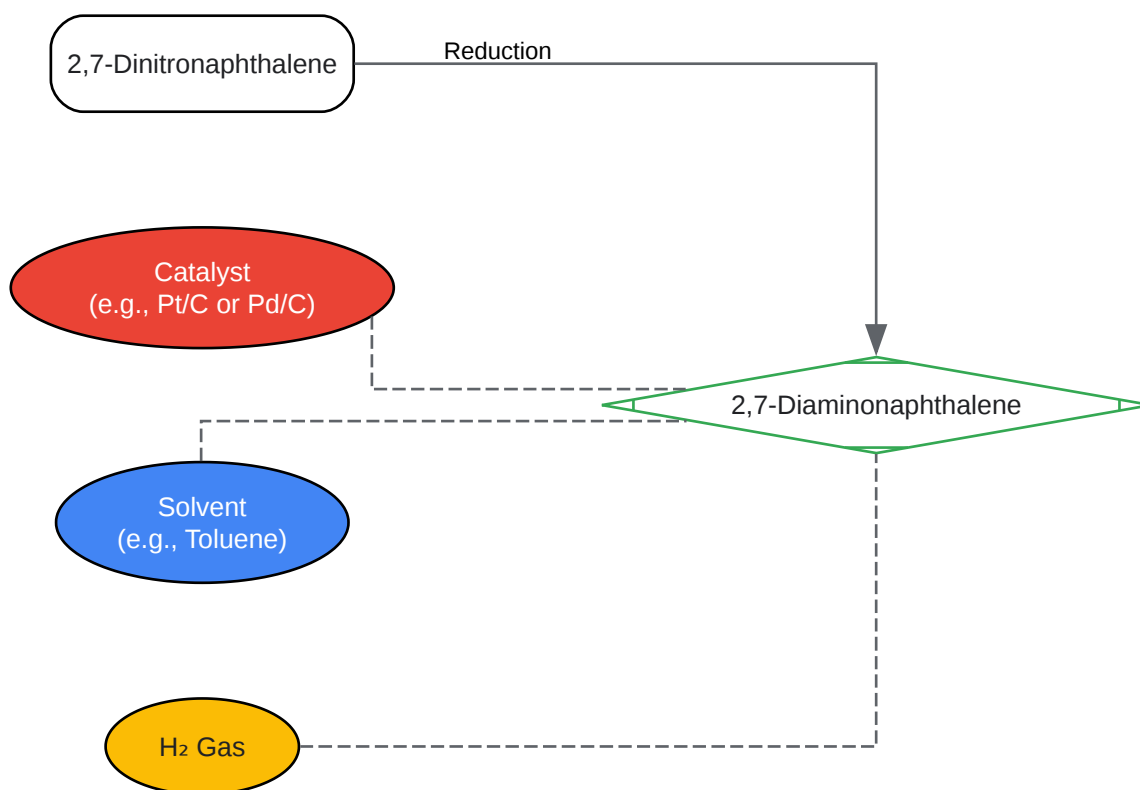
Synthesis of 2,7-Dinitronaphthalene

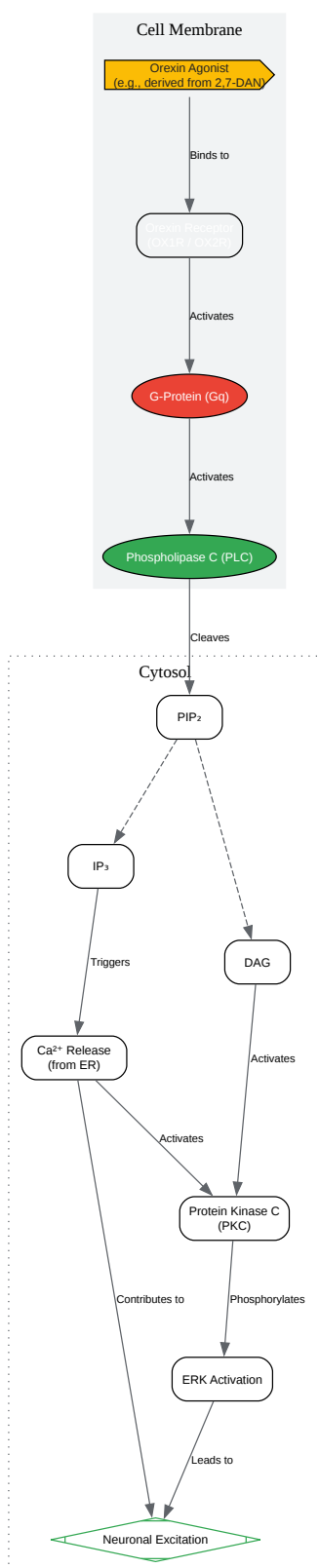
Direct nitration of naphthalene typically yields a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes, making the isolation of pure **2,7-dinitronaphthalene** challenging by this method.^[2] A more selective method involves the diazotization of the corresponding aminonaphthalene precursor, followed by decomposition of the diazonium salt.

Caption: Logical workflow for the synthesis of **2,7-Dinitronaphthalene**.

Key Chemical Reactions: Reduction to 2,7-Diaminonaphthalene

A primary application of **2,7-dinitronaphthalene** is its use as a precursor to 2,7-diaminonaphthalene. This transformation is achieved through the reduction of both nitro groups. Catalytic hydrogenation is a common and efficient method for this reaction.



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